molecular formula C21H18ClFN6 B10834837 6-Chloro-7-fluoro-4-phenyl-2-(piperidin-1-yl)-3-(2H-tetrazol-5-yl)quinoline

6-Chloro-7-fluoro-4-phenyl-2-(piperidin-1-yl)-3-(2H-tetrazol-5-yl)quinoline

Cat. No.: B10834837
M. Wt: 408.9 g/mol
InChI Key: APFHIGYPDALGOX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PMID27109571-Compound-19 involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. general methods for synthesizing similar compounds often involve:

    Formation of Intermediates: This step may include the use of halogenation, nitration, or other functional group transformations.

    Coupling Reactions: These reactions often involve the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

PMID27109571-Compound-19 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

PMID27109571-Compound-19 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID27109571-Compound-19 involves its ability to inhibit the replication of the SARS-CoV-2 virus by targeting the viral 3CL protease (Mpro). This enzyme is essential for the processing of viral polyproteins, and its inhibition prevents the virus from replicating effectively . The compound binds to the active site of the protease, blocking its activity and thereby reducing viral replication.

Properties

Molecular Formula

C21H18ClFN6

Molecular Weight

408.9 g/mol

IUPAC Name

6-chloro-7-fluoro-4-phenyl-2-piperidin-1-yl-3-(2H-tetrazol-5-yl)quinoline

InChI

InChI=1S/C21H18ClFN6/c22-15-11-14-17(12-16(15)23)24-21(29-9-5-2-6-10-29)19(20-25-27-28-26-20)18(14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,25,26,27,28)

InChI Key

APFHIGYPDALGOX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC(=C(C=C3C(=C2C4=NNN=N4)C5=CC=CC=C5)Cl)F

Origin of Product

United States

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